molecular formula C31H34O14 B1246104 Cypellogin A

Cypellogin A

Cat. No. B1246104
M. Wt: 630.6 g/mol
InChI Key: GUDLVBZWVXAHOX-SCCIGHLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cypellogin A is a natural product found in Eucalyptus cypellocarpa with data available.

Scientific Research Applications

Isolation and Structural Elucidation

Cypellogin A, along with its variants B and C, has been isolated from the dried leaves of Eucalyptus cypellocarpa. These are acylated flavonol glycosides whose structures were elucidated using spectroscopic methods and chemical evidence. This discovery contributes to the understanding of the chemical diversity in Eucalyptus species and provides a basis for further research into their potential biological activities and applications (Kasajima et al., 2005).

Bioinformatics Tools for Research

While not directly related to Cypellogin A, tools like Cytoscape 3 are vital for exploring biological networks, including those related to the mechanisms of action of various compounds like Cypellogin A. Cytoscape allows researchers to visualize and analyze complex interactions, supporting tasks such as gene function prediction and pathway construction, which could be essential for understanding the biological implications of Cypellogin A (Su et al., 2014).

Advanced Cytometry Techniques

Mass cytometry is another critical tool in biological research. This technology can measure over 40 cellular parameters at single-cell resolution, significantly enhancing the ability to evaluate complex systems. Such advanced cytometry techniques could be instrumental in studying the cellular impacts of Cypellogin A, including its interactions with various cellular components (Spitzer & Nolan, 2016).

Mechanotransduction Research

Studies on mechanotransduction, which investigates how mechanical forces are converted into chemical signals, are relevant in understanding how compounds like Cypellogin A might interact with and influence cellular mechanics and gene activities (Wang, Tytell, & Ingber, 2009).

properties

Product Name

Cypellogin A

Molecular Formula

C31H34O14

Molecular Weight

630.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate

InChI

InChI=1S/C31H34O14/c1-31(2,41)15-6-3-13(4-7-15)29(40)42-12-21-23(36)25(38)26(39)30(44-21)45-28-24(37)22-19(35)10-16(32)11-20(22)43-27(28)14-5-8-17(33)18(34)9-14/h3,5,8-11,15,21,23,25-26,30,32-36,38-39,41H,4,6-7,12H2,1-2H3/t15-,21+,23+,25-,26+,30-/m0/s1

InChI Key

GUDLVBZWVXAHOX-SCCIGHLQSA-N

Isomeric SMILES

CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

synonyms

cypellogin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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